4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

The compound 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034383-00-9, molecular formula C19H23FN2O4S, molecular weight 394.46 g/mol) is a fully synthetic small molecule belonging to the sulfonyl piperidine class, featuring a 1,6-dimethylpyridin-2(1H)-one core linked via an ether bridge to a piperidine ring bearing an ortho-fluorobenzyl sulfonamide substituent. This structural architecture places it within a pharmacologically rich chemical space explored for 5-HT2A receptor antagonism, sigma receptor binding, prokineticin receptor modulation, and long-chain fatty acyl elongase (LCE) inhibition.

Molecular Formula C19H23FN2O4S
Molecular Weight 394.46
CAS No. 2034383-00-9
Cat. No. B2722818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
CAS2034383-00-9
Molecular FormulaC19H23FN2O4S
Molecular Weight394.46
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
InChIInChI=1S/C19H23FN2O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)13-15-5-3-4-6-18(15)20/h3-6,11-12,16H,7-10,13H2,1-2H3
InChIKeyXLWJQCBHRNVPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034383-00-9): A Specialized Sulfonyl Piperidine-Pyridinone Tool for Targeted Medicinal Chemistry


The compound 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034383-00-9, molecular formula C19H23FN2O4S, molecular weight 394.46 g/mol) is a fully synthetic small molecule belonging to the sulfonyl piperidine class, featuring a 1,6-dimethylpyridin-2(1H)-one core linked via an ether bridge to a piperidine ring bearing an ortho-fluorobenzyl sulfonamide substituent . This structural architecture places it within a pharmacologically rich chemical space explored for 5-HT2A receptor antagonism, sigma receptor binding, prokineticin receptor modulation, and long-chain fatty acyl elongase (LCE) inhibition [1][2][3]. The compound is currently supplied by specialty chemical vendors at a typical purity of 95% and is designated exclusively for non-human research use .

Why Generic Sulfonyl Piperidine Analogs Cannot Replace 4-((1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one in Rigorous Research Programs


Close structural analogs within the sulfonyl piperidine-pyridinone family—such as those bearing para-fluorobenzyl, chlorobenzyl, unsubstituted phenylsulfonyl, or bromophenylsulfonyl groups—differ in critical physicochemical and pharmacological properties that preclude direct interchangeability. The ortho-fluorine substituent uniquely modulates electronic distribution, lipophilicity, and metabolic stability relative to its para-fluoro, chloro, or non-halogenated counterparts [1]. Patent literature on related sulfonyl piperidine series demonstrates that even single-atom variations in the aryl sulfonyl moiety produce distinct 5-HT2A receptor binding affinities, sigma receptor selectivity profiles, and in vivo pharmacokinetic behaviors [2][3]. Consequently, procurement of this specific compound is essential for experiments requiring exact structural fidelity, reproducible SAR data, and valid cross-study comparisons.

Quantitative Differentiation Evidence: 4-((1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Versus Closest Structural Analogs


Ortho- vs. Para-Fluorobenzyl Sulfonamide: Lipophilicity and Electronic Profile Differentiation

The ortho-fluorobenzyl sulfonamide group in the target compound (CAS 2034383-00-9) generates a distinct intramolecular electronic environment compared to its para-fluorobenzyl analog. In structurally related sulfonyl piperidine series, ortho-fluorine substitution has been shown to reduce calculated logP by approximately 0.3–0.5 log units relative to para-fluorine substitution, while also altering the pKa of adjacent sulfonamide groups by inductive electron withdrawal [1].

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

Metabolic Stability Advantage of 2-Fluorobenzyl Over 2-Chlorobenzyl Sulfonamide Analogs

In sulfonyl piperidine chemical space, the 2-fluorobenzyl group offers a well-documented metabolic stability advantage over the corresponding 2-chlorobenzyl analog. Fluorine substitution at the benzyl position blocks cytochrome P450-mediated oxidative metabolism at the benzylic carbon, whereas chlorobenzyl analogs are susceptible to oxidative dechlorination and glutathione conjugation, leading to higher intrinsic clearance [1]. Class-level data from fluorinated drug candidates indicate that aryl-F substitution reduces intrinsic clearance in human liver microsomes by 40–60% compared to aryl-Cl analogs [1].

Drug Metabolism Pharmacokinetics In Vitro ADME

5-HT2A Receptor Antagonist Scaffold: Ortho-Fluorobenzyl Contribution to Binding Affinity

The sulfonyl piperidine scaffold is a recognized pharmacophore for 5-HT2A receptor antagonism, with the aryl sulfonamide substituent playing a critical role in determining binding affinity and selectivity. In the patent series of 4-arylsulfonylpiperidine derivatives, compounds bearing ortho-fluorinated benzyl sulfonamides exhibit enhanced 5-HT2A binding (Ki values in the low nanomolar range) compared to unsubstituted phenyl sulfonamide analogs, attributed to favorable orthogonal dipole interactions within the receptor binding pocket [1]. While direct binding data for CAS 2034383-00-9 is not publicly available, the 2-fluorobenzyl moiety is specifically claimed to improve selectivity over the hERG potassium channel relative to earlier-generation 5-HT2A antagonists [1].

Neuropharmacology 5-HT2A Antagonism CNS Drug Discovery

Sigma Receptor Ligand Potential: Pyridine-Piperidine Connectivity Influence on Binding Selectivity

Recent patent filings disclose pyridine-sulfonamide derivatives as high-affinity sigma-1 and sigma-2 receptor ligands [1]. The 1,6-dimethylpyridin-2(1H)-one core connected via an ether linkage to the piperidine ring (as in CAS 2034383-00-9) provides a distinct three-dimensional conformation compared to directly N-linked piperidine-sulfonamides or C-linked analogs. This ether connectivity influences the spatial orientation of the sulfonyl group, which is critical for sigma receptor subtype selectivity [1].

Sigma Receptors CNS Drug Targets Ligand Design

Synthetic Accessibility and Purity Profile: Benchmarking Against Structurally Similar Commercial Analogs

CAS 2034383-00-9 is commercially available at a standard purity of 95%, consistent with industry norms for research-grade sulfonyl piperidine derivatives . In comparison, the bromophenyl analog (4-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one) and the dihydrobenzodioxin analog (4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one) are also listed at 95% purity from the same vendor class, indicating a consistent quality benchmark for this chemical series .

Chemical Synthesis Quality Control Research Chemicals Procurement

Prokineticin Receptor Modulation: Differentiation of Ortho-Fluorobenzyl Versus Other Aryl Sulfonamides in Gastrointestinal Pharmacology

The sulfonyl piperidine scaffold is a known chemotype for prokineticin receptor modulation, with patent-protected series claiming utility in gastrointestinal and metabolic disorders [1]. Structure-activity relationship (SAR) analysis from sulfonyl piperidine patent families indicates that ortho-substituted benzyl sulfonamides produce distinct functional activity profiles at prokineticin receptors compared to meta- or para-substituted analogs, with fluorine substitution at the ortho position conferring optimal potency and physicochemical balance for oral administration [1].

Gastrointestinal Pharmacology Prokineticin Receptors Metabolic Disease

Optimal Research and Industrial Use Cases for 4-((1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034383-00-9)


CNS Drug Discovery: 5-HT2A Receptor Antagonist Hit-to-Lead Optimization

This compound serves as a key reference in SAR exploration of 4-arylsulfonylpiperidine 5-HT2A antagonists. Its ortho-fluorobenzyl substitution provides a benchmark for evaluating the impact of halogen position on receptor binding affinity, selectivity over hERG, and CNS penetration. Researchers can use the 95% purity commercial material to establish baseline binding and functional activity data before synthesizing focused libraries of close analogs (e.g., varying the aryl sulfonamide substituent from 2-fluorobenzyl to 2-chlorobenzyl, 4-fluorobenzyl, or heteroaryl sulfonamides) [3].

Sigma Receptor Pharmacology: Tool Compound for Subtype Selectivity Profiling

The ether-bridged pyridinone-piperidine architecture of CAS 2034383-00-9 provides a structurally differentiated scaffold for sigma-1/sigma-2 receptor binding studies. Procurement of this compound enables direct comparison with N-linked and C-linked piperidine sulfonamide series in competitive binding assays, helping to deconvolute the contribution of linker chemistry to sigma receptor subtype selectivity [4].

Physicochemical and ADME Benchmarking of Fluorinated Sulfonyl Piperidines

The target compound represents a well-defined ortho-fluorobenzyl sulfonamide chemotype suitable for systematic ADME profiling. Parallel measurement of logD, aqueous solubility, microsomal stability (human and rodent), and CYP inhibition for CAS 2034383-00-9 alongside its para-fluoro, chloro, and unsubstituted phenyl analogs generates critical structure-property relationship (SPR) data that informs lead optimization strategies across multiple sulfonyl piperidine-based drug discovery programs [1][2].

Prokineticin Receptor Toolbox: Reference Standard for Oral Bioavailability Optimization

In the context of prokineticin receptor modulator development, CAS 2034383-00-9 serves as a reference compound exemplifying the ortho-fluorine substitution strategy for balancing potency with oral drug-like properties. Its procurement enables head-to-head pharmacokinetic comparisons with other aryl sulfonamide analogs in rodent models, providing quantitative rank-ordering of in vivo clearance and bioavailability within this chemotype [5].

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